4-amino-N-(sec-butyl)benzenesulfonamide

Descripción

Contextualization within the Sulfonamide Class of Organic Compounds

Sulfonamides are a class of organosulfur compounds characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH₂). The general structure can be represented as R−SO₂NR'R'', where R, R', and R'' are organic groups. These compounds are considered amides of sulfonic acids.

4-amino-N-(sec-butyl)benzenesulfonamide is a derivative of benzenesulfonamide (B165840). It fits squarely within this class, featuring a benzene (B151609) ring attached to the sulfur atom of the sulfonamide group. The nitrogen atom of the sulfonamide is, in turn, bonded to a sec-butyl group, making it a secondary sulfonamide. Furthermore, an amino group (-NH₂) is substituted at the fourth position (para-position) of the benzene ring, relative to the sulfonamide group.

Historical and Contemporary Significance of Sulfonamide Derivatives in Medicinal Chemistry Research

The history of sulfonamides in medicine is a landmark in the story of antimicrobial chemotherapy. The journey began in the 1930s with the discovery that a red dye, Prontosil, was effective in treating bacterial infections in vivo. It was later found that Prontosil was metabolized in the body to its active form, sulfanilamide (B372717). This discovery ushered in the era of "sulfa drugs," the first broadly effective systemic antibacterial agents, which saved countless lives before the widespread availability of penicillin.

While their primary historical fame is as antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase in bacteria, the contemporary significance of sulfonamide derivatives has expanded dramatically. Researchers have developed thousands of molecules containing the sulfanilamide structure. Today, the sulfonamide moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. This has led to the development of sulfonamide-containing drugs with a vast range of pharmacological activities, including:

Antiviral agents

Anticancer therapies

Antidiabetic drugs

Diuretics

Anti-inflammatory agents

The enduring importance of this class of compounds lies in their synthetic accessibility and the modular nature of their structure, which allows for systematic modification to optimize activity and selectivity for different biological targets.

Structural Elucidation and Nomenclatural Aspects of this compound

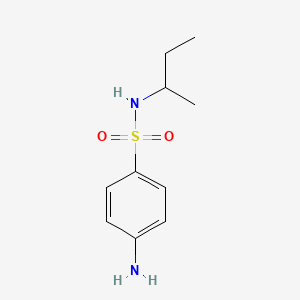

The structure of this compound is defined by its systematic IUPAC name. A breakdown of its components clarifies its molecular architecture:

Benzenesulfonamide : This forms the core of the molecule, consisting of a benzene ring bonded to a sulfonamide group (-SO₂NH-).

4-amino : An amino group (-NH₂) is attached to the fourth carbon of the benzene ring, opposite the point of attachment of the sulfonamide group.

N-(sec-butyl) : A sec-butyl group (a four-carbon alkyl group attached via its secondary carbon) is bonded to the nitrogen atom of the sulfonamide group.

This specific arrangement of functional groups dictates the compound's chemical and physical properties.

Interactive Data Table: Properties of this compound and Related Compounds

Note: Specific experimental data for this compound is not widely available. The following table includes computed properties and data from structurally similar compounds for reference.

| Property | Value | Notes |

| IUPAC Name | This compound | Systematic name defining the structure. |

| Molecular Formula | C₁₀H₁₆N₂O₂S | Derived from its chemical structure. |

| Molecular Weight | 228.31 g/mol | Calculated from the molecular formula. |

| Structure | A benzene ring with a sulfonamide group and an amino group at para positions. The sulfonamide nitrogen is substituted with a sec-butyl group. | |

| Related CAS Number | 1829-82-9 | For the related isomer 4-amino-N-butylbenzenesulfonamide. nih.gov |

Overview of Research Trajectories for N-Substituted Benzenesulfonamides

Research into N-substituted benzenesulfonamides remains a vibrant and productive area of medicinal chemistry. The focus has largely shifted from general antibacterial activity to the design of highly specific inhibitors for various enzymes and receptors. The "N-substitution" on the sulfonamide nitrogen is a critical point of molecular diversity, and modifying this group has proven to be an effective strategy for tuning the pharmacological profile of these compounds.

Current research trajectories include:

Carbonic Anhydrase Inhibition : A primary area of investigation involves developing isoform-selective inhibitors of human carbonic anhydrases (hCAs). These enzymes are implicated in diseases such as glaucoma, edema, and certain types of cancer. N-substitution plays a crucial role in achieving selectivity among the different hCA isoforms.

Anticancer Drug Development : Many N-substituted benzenesulfonamides are being explored for their potential as anticancer agents. Their mechanisms can involve the inhibition of enzymes crucial for tumor growth, such as carbonic anhydrases (particularly hCA IX and XII, which are associated with hypoxic tumors) or other signaling proteins.

Novel Antimicrobial Agents : With the rise of antibiotic resistance, there is renewed interest in developing novel sulfonamide-based antimicrobials. Research focuses on modifying the core structure to overcome resistance mechanisms and to target different bacterial enzymes.

Enzyme and Receptor Modulation : The benzenesulfonamide scaffold is being used to design inhibitors for a wide range of other biological targets, including kinases, proteases, and G-protein coupled receptors, highlighting its versatility in drug discovery.

The N-substituted benzenesulfonamide framework continues to be a fertile ground for the discovery of new therapeutic agents, with ongoing research exploring new derivatives for a multitude of diseases.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N-butan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZQWYQBRRHREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405778 | |

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-58-2 | |

| Record name | 4-amino-N-(sec-butyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Sec Butyl Benzenesulfonamide and Analogues

Strategies for the Preparation of 4-amino-N-(sec-butyl)benzenesulfonamide

The synthesis of the target compound, this compound, can be achieved through several strategic pathways. These routes are broadly categorized into direct N-alkylation approaches and convergent synthesis pathways, each offering distinct advantages in terms of efficiency and scalability.

Direct N-Alkylation Approaches on the Sulfonamide Nitrogen

Direct N-alkylation of a primary sulfonamide, such as 4-aminobenzenesulfonamide, presents a straightforward method for the introduction of an alkyl substituent onto the sulfonamide nitrogen. This approach typically involves the reaction of the sulfonamide with an appropriate alkylating agent. However, the amino group on the benzene (B151609) ring is also nucleophilic and can compete in the alkylation reaction. To circumvent this, the amino group is often protected, for example, as an acetamide, prior to N-alkylation.

A general representation of this direct approach involves the N-alkylation of 4-acetamidobenzenesulfonamide (B121751) with a sec-butyl halide, such as 2-bromobutane, in the presence of a base. The reaction is typically carried out in a polar aprotic solvent. Following the N-alkylation step, the acetyl protecting group is removed by hydrolysis to yield the desired this compound.

| Reactants | Reagents & Conditions | Product | Key Features |

| 4-Acetamidobenzenesulfonamide, 2-Bromobutane | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone) | N-(sec-Butyl)-4-acetamidobenzenesulfonamide | Protection of the aromatic amino group is necessary to prevent side reactions. |

| N-(sec-Butyl)-4-acetamidobenzenesulfonamide | Acid or Base Hydrolysis (e.g., HCl, NaOH) | This compound | Deprotection step to reveal the free amino group. |

An alternative direct N-alkylation strategy that has gained prominence is the use of alcohols as alkylating agents, which is considered a more environmentally benign approach. This "borrowing hydrogen" methodology often employs transition metal catalysts, such as those based on iridium or ruthenium, to facilitate the reaction between the sulfonamide and the alcohol. In this case, 4-aminobenzenesulfonamide could potentially be reacted directly with 2-butanol (B46777) in the presence of a suitable catalyst.

Convergent Synthesis Pathways Utilizing Pre-functionalized Intermediates

Convergent synthesis offers an alternative and often more controlled route to this compound. This strategy involves the synthesis of key intermediates that are then combined in the final steps of the synthetic sequence. A common convergent approach involves the reaction of a pre-formed sulfonyl chloride with the desired amine.

In this pathway, a protected 4-aminobenzenesulfonyl chloride, such as 4-acetamidobenzenesulfonyl chloride, is reacted with sec-butylamine (B1681703). The resulting N-(sec-butyl)-4-acetamidobenzenesulfonamide is then deprotected to afford the final product. This method provides excellent control over the regioselectivity of the N-alkylation.

Another convergent strategy begins with a different starting material, such as 4-nitrobenzenesulfonyl chloride. This intermediate can be reacted with sec-butylamine to form N-(sec-butyl)-4-nitrobenzenesulfonamide. The nitro group is then reduced to an amino group in a subsequent step, typically using catalytic hydrogenation or a reducing agent like tin(II) chloride, to yield this compound. This approach is particularly useful when the starting 4-nitrobenzenesulfonyl chloride is readily available.

| Step | Reactants | Reagents & Conditions | Intermediate/Product |

| 1 | 4-Nitrobenzenesulfonyl chloride, sec-Butylamine | Base (e.g., Pyridine, Triethylamine), Solvent (e.g., Dichloromethane) | N-(sec-Butyl)-4-nitrobenzenesulfonamide |

| 2 | N-(sec-Butyl)-4-nitrobenzenesulfonamide | Reducing agent (e.g., H2/Pd-C, SnCl2/HCl) | This compound |

Synthesis of N-Alkyl/N-Aryl Benzenesulfonamide (B165840) Derivatives for Structure-Activity Studies

The synthesis of a diverse library of N-alkyl and N-aryl benzenesulfonamide derivatives is essential for conducting comprehensive structure-activity relationship (SAR) studies. These studies help in identifying the structural features that are critical for the biological activity of the compounds.

Introduction of Sec-Butyl and Other Alkyl Chains on the Sulfonamide Nitrogen

The following table summarizes the synthesis of various N-alkyl-4-chlorobenzenesulfonamides, which serves as a representative example of the general methodology that can be applied to the 4-amino series.

| Amine | Product | General Synthetic Method |

| n-Butylamine | N-(n-Butyl)-4-chlorobenzenesulfonamide | Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base. |

| Cyclohexylamine | N-Cyclohexyl-4-chlorobenzenesulfonamide | Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base. |

| Diethylamine | N,N-Diethyl-4-chlorobenzenesulfonamide | Reaction with 4-chlorobenzenesulfonyl chloride in the presence of a base. |

Aromatic Ring Substitutions and their Synthetic Implications

Modifications to the aromatic ring of the benzenesulfonamide core are another key strategy in SAR studies. The introduction of various substituents on the phenyl ring can modulate the electronic properties and binding interactions of the molecule. The synthesis of these analogues requires appropriately substituted starting materials. For example, to synthesize derivatives with substituents at the 2- or 3-positions of the benzene ring, the corresponding substituted anilines would be used as starting materials for the multi-step synthesis involving protection, chlorosulfonation, amination, and deprotection.

The nature of the substituent on the aromatic ring can also impact the synthetic route. For instance, electron-withdrawing groups can facilitate the chlorosulfonation step, while electron-donating groups might require milder reaction conditions.

Derivatization Strategies and Molecular Hybridization

Derivatization and molecular hybridization are powerful tools for the development of new chemical entities with improved or novel biological activities. These strategies involve the chemical modification of a parent molecule, such as this compound, to create new derivatives.

One common derivatization strategy for 4-aminobenzenesulfonamides involves modification of the 4-amino group. This can be achieved through various reactions, such as acylation, alkylation, or conversion to a Schiff base. For example, the reaction of 4-aminobenzenesulfonamide with aldehydes or ketones can yield imine derivatives. mdpi.com

Molecular hybridization is a rational drug design approach that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. nih.gov This can lead to hybrid compounds with enhanced affinity, improved efficacy, or a dual mode of action. nih.gov In the context of sulfonamides, this could involve linking the 4-aminobenzenesulfonamide scaffold to other heterocyclic systems known for their biological activities, such as quinolines or pyrimidines. nih.govmdpi.com

The synthesis of these molecular hybrids often involves multi-step reaction sequences. For instance, a sulfonamide derivative could be functionalized with a reactive group that allows for its coupling with another molecular fragment. The following table provides a conceptual overview of a molecular hybridization strategy.

| Pharmacophore 1 | Linker | Pharmacophore 2 | Resulting Hybrid | Synthetic Approach |

| 4-Aminobenzenesulfonamide | Amide bond | Quinoline carboxylic acid | Quinoline-sulfonamide hybrid | Amide coupling reaction between the amino group of the sulfonamide and the carboxylic acid of the quinoline. |

| 4-Aminobenzenesulfonamide | Triazole ring | Pyrimidine derivative | Pyrimidine-triazole-sulfonamide hybrid | Click chemistry reaction between an azide-functionalized sulfonamide and an alkyne-functionalized pyrimidine. |

These derivatization and hybridization strategies significantly expand the chemical space around the this compound core, providing a rich source of new compounds for biological screening and drug development.

Formation of Hydrazide and Heterocyclic Conjugates

The synthesis of hydrazide derivatives from sulfonamides is a common strategy to create precursors for heterocyclic compounds. nih.gov A general approach involves the conversion of a carboxylic acid-containing sulfonamide into its corresponding ester, which more readily undergoes hydrazinolysis. For instance, a 4-aminobenzenesulfonamide derivative containing a carboxylic acid functional group can be refluxed in methanol (B129727) to yield the methyl ester. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) produces the desired hydrazide. nih.gov

This multistep synthesis can be illustrated as follows:

Esterification : A substituted aromatic carboxylic acid is reacted with an alcohol, such as methanol, to form the corresponding ester. jsirjournal.com

Hydrazinolysis : The resulting ester is then treated with hydrazine hydrate (NH₂NH₂·H₂O) to yield the substituted aromatic hydrazide. jsirjournal.comnih.gov

These hydrazide intermediates are valuable for constructing various heterocyclic rings. Depending on the reagent used for cyclization, a variety of five-membered heterocyclic conjugates can be synthesized. nih.gov

Pyrazole Formation : Refluxing the hydrazide with a 1,3-dicarbonyl compound like 2,4-pentanedione in the presence of an acid catalyst can yield a 3,5-dimethyl-1H-pyrazol-1-yl derivative. nih.gov

Pyrrole Formation : Reaction of the hydrazide with a 1,4-dicarbonyl compound such as 2,5-hexanedione, typically in the presence of acetic acid, leads to the formation of a 2,5-dimethyl-1H-pyrrol-1-yl conjugate. nih.gov

Triazole and Oxadiazole/Thiadiazole Formation : Hydrazides can be reacted with isocyanates or isothiocyanates to form semicarbazides or thiosemicarbazides. nih.gov These intermediates can then be cyclized under basic conditions to form triazole rings or other heterocyclic systems like oxadiazoles (B1248032) and thiadiazoles. nih.gov

The following table summarizes the reaction of a generic sulfonamide hydrazide with different reagents to form heterocyclic conjugates.

| Reagent | Heterocyclic Product |

| 2,4-Pentanedione | Pyrazole derivative |

| 2,5-Hexanedione | Pyrrole derivative |

| Phenyl isocyanate, then NaOH | 1,2,4-Triazole derivative |

Coupling with Diverse Bioactive Scaffolds

Direct coupling of the sulfonamide nitrogen to other aromatic or heteroaromatic systems is a powerful method for creating novel bioactive molecules. The N-(hetero)aryl sulfonamide structure is a recognized privileged skeleton in drug development. researchgate.net

Copper-Catalyzed N-Arylation: A prominent method for achieving this coupling is the copper-catalyzed N-arylation of sulfonamides with (hetero)aryl halides. researchgate.netnih.gov This approach is advantageous as it avoids the potential formation of genotoxic impurities that can arise from older condensation methods. researchgate.net The reaction typically involves a copper salt (e.g., CuI, Cu₂O, CuBr) and a suitable ligand, such as an oxalamide or a 4-hydroxypicolinamide. researchgate.netnih.gov

Key features of this methodology include:

Broad Substrate Scope : The reaction is compatible with a wide range of primary and secondary sulfonamides and various electron-rich and electron-poor (hetero)aryl bromides and chlorides. researchgate.netnih.gov

Direct Sulfonamidation of Drugs : The method has been successfully applied to the direct modification of existing drugs that contain chloro- or bromo-aryl moieties. researchgate.net

The table below outlines typical conditions for copper-catalyzed sulfonamide coupling reactions.

| Aryl Halide | Copper Catalyst | Ligand | Temperature |

| (Hetero)aryl Bromides | Copper Salts (2-5 mol%) | Oxalamides | 100 °C |

| (Hetero)aryl Chlorides | Cu₂O (10 mol%) | 4-hydroxypicolinamide | 100 °C |

Other Coupling Strategies: Beyond copper catalysis, other innovative methods have been developed. A one-pot synthesis strategy allows for the generation of sulfonamides from aromatic carboxylic acids and amines, which are traditional partners for amide bond formation. nih.govacs.org This method utilizes a copper-mediated ligand-to-metal charge transfer (LMCT) process to convert the carboxylic acid into a sulfonyl chloride in situ, which then reacts with an amine. nih.gov This has been used to create sulfonamide versions of known bioactive molecules like Vismodegib. nih.govacs.org

Additionally, visible-light-mediated, catalyst-free methods have been reported for the arylation of N-acylsulfonamides with aryl boronic acids, leading to the formation of diaryl sulfones through N-S bond cleavage and subsequent radical cross-coupling. rsc.org

Reaction Optimization and Scalability Considerations in Laboratory Synthesis

Optimizing the synthesis of sulfonamides is crucial for improving efficiency, reducing waste, and ensuring scalability. Modern approaches like Quality by Design (QbD) are being implemented to systematically optimize reaction conditions. tandfonline.com

A study utilizing a response surface methodology (RSM) with a central composite design (CCD) identified ideal conditions for a base-mediated sulfonamide synthesis. tandfonline.com The key variables optimized were base equivalence and temperature. The findings demonstrated that using just 0.5 equivalents of lithium hydroxide (B78521) monohydrate (LiOH·H₂O) at a temperature of 0–5°C resulted in excellent yields (typically within 1–8 minutes). tandfonline.com This optimized protocol significantly reduces reaction time and the amount of excess reagents compared to conventional methods that often use 1-2 equivalents of base. tandfonline.com

Key Advantages of the Optimized LiOH·H₂O Protocol: tandfonline.com

Rapid Reaction: Completion in minutes.

High Selectivity and Yield: Produces clean products in high yields.

Reduced Reagent Usage: Employs a sub-stoichiometric amount of base.

Sustainable Conditions: Uses an environmentally friendly ethanol:water solvent system.

The following table compares the optimized conditions with conventional methods for sulfonamide synthesis.

| Parameter | Conventional Method | Optimized LiOH·H₂O Method |

| Base Equivalence | 1 - 2 equivalents | 0.5 equivalents |

| Temperature | Varies, often room temp. or higher | 0 - 5 °C |

| Reaction Time | Hours | 1 - 8 minutes |

| Solvent | Various organic solvents | Ethanol:Water (1:5) |

For scalability, one-pot procedures are highly desirable as they reduce the number of work-up and purification steps. The previously mentioned method of converting aromatic acids to sulfonamides via an intermediate sulfonyl chloride has been successfully performed on a gram scale, demonstrating its practicality for larger-scale laboratory synthesis. acs.orgmdpi.com

Advanced Spectroscopic and Structural Characterization of 4 Amino N Sec Butyl Benzenesulfonamide

Vibrational Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its functional groups and bond arrangements.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is instrumental in identifying the primary functional groups within 4-amino-N-(sec-butyl)benzenesulfonamide. The infrared spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.

The N-H stretching vibrations of the primary aromatic amine (Ar-NH₂) typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The sulfonamide N-H stretch is observed as a single band in a similar range, often around 3250 cm⁻¹. nih.govresearchgate.net The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are strong and characteristic, appearing in the ranges of 1331–1317 cm⁻¹ and 1157–1139 cm⁻¹, respectively. znaturforsch.com Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the sec-butyl group appear just below 3000 cm⁻¹. The S-N stretching vibration for sulfonamides is located in the 926–833 cm⁻¹ range. znaturforsch.com

Table 1: Characteristic FT-IR Bands for this compound

| Vibrational Assignment | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic NH₂ Asymmetric & Symmetric Stretch | 3400 - 3300 | Medium-Strong |

| Sulfonamide N-H Stretch | ~3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (sec-butyl) | 2970 - 2870 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| SO₂ Asymmetric Stretch | 1331 - 1317 | Strong |

| SO₂ Symmetric Stretch | 1157 - 1139 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Modes

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar, symmetric bonds. nih.govnih.gov In the analysis of this compound, the symmetric stretching of the SO₂ group gives a strong Raman signal. researchgate.net The aromatic ring vibrations, especially the "ring breathing" mode, are also prominent in the Raman spectrum. These vibrational modes are sensitive to the substitution pattern on the benzene (B151609) ring. acs.org

Table 2: Key FT-Raman Shifts for this compound

| Vibrational Assignment | Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3050 |

| Aliphatic C-H Stretch | 2970 - 2870 |

| Aromatic Ring Breathing | ~1000 |

| SO₂ Symmetric Stretch | 1155 - 1145 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

The ¹H-NMR spectrum of this compound provides a definitive confirmation of its proton environments. libretexts.orgopenstax.org The para-substituted aromatic ring gives rise to two distinct doublets, integrating to two protons each, typically in the ranges of 7.5-7.8 ppm (protons ortho to the SO₂ group) and 6.6-6.8 ppm (protons ortho to the NH₂ group). The protons of the primary amine (NH₂) usually appear as a broad singlet around 4.0-5.0 ppm. The sulfonamide (SO₂NH) proton also appears as a signal whose position can vary.

The sec-butyl group presents a characteristic set of signals: a triplet for the terminal methyl group (-CH₂CH₃ ), a doublet for the other methyl group (-CH(CH₃ )CH₂CH₃), a multiplet for the methylene (B1212753) protons (-CH₂ CH₃), and a multiplet for the methine proton (-CH (CH₃)CH₂CH₃). yale.edu

Table 3: Predicted ¹H-NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (ortho to SO₂) | ~7.6 | Doublet | 2H |

| Ar-H (ortho to NH₂) | ~6.7 | Doublet | 2H |

| Ar-NH₂ | ~4.1 | Broad Singlet | 2H |

| SO₂NH | Variable | Singlet/Triplet | 1H |

| -CH- (sec-butyl) | ~3.2 | Multiplet | 1H |

| -CH₂- (sec-butyl) | ~1.5 | Multiplet | 2H |

| -CH(CH₃)- (sec-butyl) | ~1.1 | Doublet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Skeleton Analysis

The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their hybridization and electronic environment. libretexts.org For this compound, a total of eight distinct signals are expected in the broadband-decoupled spectrum, as two pairs of aromatic carbons are chemically equivalent due to symmetry.

The four carbons of the benzene ring typically resonate between 113 and 153 ppm. rsc.org The carbon attached to the amino group (C-NH₂) is highly shielded and appears upfield, while the carbon attached to the sulfonamide group (C-SO₂) is deshielded and appears downfield. The four distinct carbons of the sec-butyl group appear in the aliphatic region (10-60 ppm). researchgate.net

Table 4: Predicted ¹³C-NMR Spectral Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ (aromatic) | ~152 |

| C-SO₂ (aromatic) | ~128 |

| CH (aromatic, ortho to SO₂) | ~129 |

| CH (aromatic, ortho to NH₂) | ~114 |

| -CH- (sec-butyl) | ~55 |

| -CH₂- (sec-butyl) | ~30 |

| -CH(CH₃)- (sec-butyl) | ~20 |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under ionization. libretexts.org The molecular formula of this compound is C₁₀H₁₆N₂O₂S, corresponding to a molecular weight of approximately 228.31 g/mol .

In mass spectrometry, particularly under electron ionization (EI), benzenesulfonamides exhibit characteristic fragmentation pathways. nih.govnih.gov A common fragmentation is the cleavage of the S-N bond. Another significant fragmentation pathway involves the loss of the alkyl group. A characteristic fragmentation of aromatic sulfonamides is the elimination of sulfur dioxide (SO₂, a loss of 64 Da). researchgate.netresearchgate.netaaqr.org

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge) | Proposed Fragment Structure/Loss |

|---|---|

| 228 | [M]⁺ (Molecular Ion) |

| 171 | [M - C₄H₉]⁺ (Loss of sec-butyl group) |

| 156 | [M - SO₂]⁺ (Loss of sulfur dioxide) |

| 92 | [H₂N-C₆H₄]⁺ (Aminophenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, the analyte molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the compound's structure.

For this compound, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of sulfonamides is well-documented and typically involves cleavage of the S-N and C-S bonds. The presence of the sec-butyl group and the aminophenyl group introduces specific fragmentation pathways.

The primary fragmentation of the molecular ion is expected to occur via several key pathways:

α-cleavage: Loss of a propyl radical (•CH₂CH₂CH₃) from the sec-butyl group is a likely fragmentation pathway, leading to a stable secondary carbocation.

Benzylic cleavage: Cleavage of the C-S bond can result in the formation of an aminophenyl radical and a corresponding sulfonyl-containing cation.

Sulfonyl group fragmentation: The SO₂ group can be lost as a neutral molecule, leading to characteristic fragment ions.

McConnell rearrangement: Rearrangements involving the transfer of hydrogen atoms can also occur, leading to the formation of stable fragment ions.

A representative, though not identical, fragmentation pattern can be observed in the mass spectrum of N-butylbenzenesulfonamide, a structural analogue. Key fragments for this related compound include the molecular ion, as well as ions resulting from the loss of the butyl group and rearrangements of the benzenesulfonamide (B165840) core. Based on these principles, a theoretical fragmentation pattern for this compound can be proposed.

Table 1: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 228 | [C₁₀H₁₆N₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 172 | [C₆H₈N₂O₂S]⁺• | Loss of C₄H₈ (butene) |

| 156 | [C₆H₆NO₂S]⁺ | Cleavage of S-N bond and loss of C₄H₉N |

| 108 | [C₆H₆N]⁺ | Rearrangement and loss of SO₂ and C₄H₉NH |

| 92 | [C₆H₆N]⁺ | Cleavage of C-S bond |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from the aminophenyl cation |

| 57 | [C₄H₉]⁺ | sec-butyl cation |

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provides the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition of each ion. This is a crucial step in confirming the identity of a compound.

The theoretical exact mass of the molecular ion of this compound (C₁₀H₁₆N₂O₂S) can be calculated by summing the exact masses of its constituent atoms.

Table 2: Calculation of the Theoretical Exact Mass of this compound

| Element | Number of Atoms | Exact Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 16 | 1.007825 | 16.125200 |

| Nitrogen (N) | 2 | 14.003074 | 28.006148 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Sulfur (S) | 1 | 31.972071 | 31.972071 |

| Total | 228.093249 |

An experimentally determined exact mass from HR-EI-MS that matches this theoretical value within a few parts per million (ppm) would unequivocally confirm the elemental formula of this compound.

X-ray Crystallography for Three-Dimensional Molecular Architecture (if applicable to analogues)

While a specific crystal structure for this compound is not available in the reviewed literature, extensive crystallographic studies have been performed on analogous sulfonamides, including sulfanilamide (B372717) (4-aminobenzenesulfonamide) and its derivatives. researchgate.netacs.org These studies provide significant insight into the expected three-dimensional architecture of the target molecule.

Sulfonamides are known to be crystalline solids, a property attributed to the rigid nature of the sulfonamide functional group and its ability to form strong intermolecular hydrogen bonds. wikipedia.org The crystal packing of these molecules is often dominated by hydrogen bonding networks involving the amino group and the sulfonyl oxygens. acs.orgacs.org

In analogues such as 4-aminobenzenesulfonamide, the sulfonamide group is typically twisted with respect to the plane of the benzene ring. researchgate.net The geometry around the sulfur atom is tetrahedral. The crystal structures of various 4-aminobenzenesulfonamide derivatives reveal that the molecular conformation and packing can be influenced by the nature of the substituent on the sulfonamide nitrogen. nih.govresearchgate.net For this compound, the bulky sec-butyl group would influence the crystal packing, potentially leading to a less dense structure compared to simpler analogues. Intermolecular N-H···O hydrogen bonds between the amino group of one molecule and a sulfonyl oxygen of a neighboring molecule are expected to be a prominent feature in the crystal lattice. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 4-aminobenzenesulfonamide chromophore.

The key electronic transitions anticipated for this molecule are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The benzene ring and the delocalized electrons of the amino and sulfonamide groups contribute to a conjugated system. These transitions are typically of high intensity and are expected to occur in the UV region.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The absorption spectrum of the parent compound, sulfanilamide, shows characteristic changes with pH due to the protonation state of the amino group and the sulfonamide nitrogen. acs.org Similarly, the spectrum of this compound would be sensitive to the solvent and pH.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region (nm) |

| π → π | Benzene ring conjugated with amino and sulfonamide groups | ~200-280 |

| n → π | Amino group, Sulfonyl oxygens | ~280-350 |

Computational and Theoretical Studies on 4 Amino N Sec Butyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures and properties from first principles. For sulfonamides, these methods elucidate the complex interplay of electronic effects that govern their behavior.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two cornerstone ab initio methods used to approximate solutions to the Schrödinger equation for a multi-electron system. researchgate.netresearchgate.net DFT, particularly with hybrid functionals like B3LYP, has become a standard for its balance of computational cost and accuracy in predicting molecular properties. researchgate.netnih.govresearchgate.net These methods are used to calculate the ground-state electronic structure of molecules. researchgate.net For sulfonamide derivatives, calculations are often performed with basis sets such as 6-311++G(d,p), which provide a flexible description of the electron distribution. kau.edu.sanih.gov Comparing results from different levels of theory (e.g., HF, B3LYP, CAM-B3LYP) allows researchers to assess the reliability of the computed properties. researchgate.net

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in any computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. researchgate.netunibo.it This analysis yields critical data such as bond lengths, bond angles, and dihedral angles. researchgate.net For a flexible molecule like 4-amino-N-(sec-butyl)benzenesulfonamide, with its rotatable sec-butyl group, conformational analysis is performed to identify various stable conformers and their relative energies. unibo.it The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure is a true energy minimum. researchgate.net

Below is an illustrative table of optimized geometrical parameters for a related sulfonamide, showcasing the type of data generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C-S | 1.77 Å |

| S-N | 1.63 Å | |

| S=O (avg.) | 1.43 Å | |

| Bond Angle | O-S-O | 119.5° |

| C-S-N | 107.8° | |

| Dihedral Angle | C-C-S-N | 85.2° |

| Note: Data presented is representative for a benzenesulfonamide (B165840) derivative and used for illustrative purposes. |

Prediction and Assignment of Vibrational Frequencies

Following geometry optimization, harmonic vibrational frequency calculations are performed. These theoretical predictions are instrumental in interpreting experimental infrared (IR) and Raman spectra. kau.edu.sanih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or scissoring of functional groups. kau.edu.sa For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the sulfonyl (SO2) group, the S-N stretching, and the N-H stretching of the amino group. researchgate.net A scaling factor is often applied to the computed frequencies to better align them with experimental values, accounting for anharmonicity and basis set limitations. kau.edu.sa

The table below provides examples of predicted vibrational frequencies for key functional groups in sulfonamide compounds.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| Asymmetric Stretch | SO₂ | ~1370 |

| Symmetric Stretch | SO₂ | ~1150 |

| Stretching | N-S | ~915 |

| Scissoring | SO₂ | ~570 |

| Note: Frequencies are illustrative examples from studies on similar sulfonamides. researchgate.net |

Analysis of Electronic Properties (e.g., Molecular Electrostatic Potential, Charge Transfer)

Computational methods provide deep insights into the electronic landscape of a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution and predicts sites of electrophilic and nucleophilic attack. ijaers.comresearchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while positive potential regions (blue) are electron-poor. ijaers.comresearchgate.net For this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the amino group are expected to be key nucleophilic sites. researchgate.net

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also critical. kau.edu.sa The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and stability. ijaers.com A smaller energy gap suggests higher reactivity and the potential for intramolecular charge transfer, which is a key factor in many biological and chemical processes. nih.govijaers.com

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted spectra serve as a powerful complement to experimental data, aiding in the assignment of complex spectra and confirming molecular structures. nih.govliverpool.ac.uk Discrepancies between calculated and experimental shifts can highlight specific environmental or conformational effects, such as solvent interactions or hydrogen bonding. nih.gov Machine learning models are also emerging as a rapid and accurate alternative for predicting chemical shifts. mdpi.com

The following table shows representative ¹H NMR chemical shifts for protons in environments similar to those in this compound.

| Proton Type | Functional Group | Typical Chemical Shift (δ, ppm) |

| Amine | -NH₂ | 5.9 - 6.0 |

| Sulfonamide | -SO₂NH- | 8.8 - 10.2 |

| Aromatic | Ar-H | 6.5 - 7.7 |

| Note: Chemical shifts are illustrative and based on experimental data for related sulfonamide structures. rsc.org |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for understanding how a molecule like this compound might interact with a biological target. nih.gov

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. rjb.rochemmethod.com Lower binding energy scores typically indicate a more stable protein-ligand complex. rsc.org Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. rjb.ro

For sulfonamide derivatives, common biological targets include enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS). nih.govrsc.org Docking studies can rationalize observed biological activity and guide the design of new, more potent inhibitors by identifying modifications that enhance binding interactions with key amino acid residues in the active site. researchgate.netnih.gov

The table below illustrates typical results from a molecular docking study of a sulfonamide derivative with a protein target.

| Parameter | Value |

| Protein Target (PDB ID) | e.g., Carbonic Anhydrase IX (5FL6) |

| Binding Affinity (kcal/mol) | -6.0 to -8.5 |

| Key Interacting Residues | Thr189, Gln192, Val186 |

| Types of Interactions | Hydrogen bond with sulfonyl oxygen; Hydrophobic interactions with aromatic ring |

| Note: Data is representative of docking studies on benzenesulfonamide derivatives and is for illustrative purposes. nih.govrsc.orgresearchgate.net |

Elucidation of Ligand-Protein Binding Interactions and Modes

The binding of a ligand to a protein is a nuanced process governed by a variety of non-covalent interactions. For this compound, several key interactions can be predicted to play a role in its binding to a protein's active site. These interactions are fundamental to the molecule's potential biological activity.

The primary amino group (-NH2) on the benzene (B151609) ring is a potent hydrogen bond donor. Similarly, the sulfonamide moiety (-SO2NH-) contains both hydrogen bond donors (the NH group) and acceptors (the two oxygen atoms). These features allow the molecule to form a network of hydrogen bonds with appropriate amino acid residues within a protein's binding pocket, such as serine, threonine, tyrosine, aspartate, glutamate, and the peptide backbone itself.

The sec-butyl group, with its branched alkyl structure, can fit into specific hydrophobic pockets within the active site. The stereochemistry of this group can also influence the binding orientation and affinity, with one stereoisomer potentially fitting more snugly than the other.

A summary of these potential binding interactions is presented in the table below.

| Interaction Type | Molecular Feature of this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amino group (-NH2), Sulfonamide group (-SO2NH-) | Ser, Thr, Tyr, Asp, Glu, Gln, Asn, His, Peptide Backbone |

| π-π Stacking | Benzene Ring | Phe, Tyr, Trp |

| Cation-π Interactions | Benzene Ring | Lys, Arg |

| Hydrophobic Interactions | Benzene Ring, sec-Butyl group | Val, Leu, Ile, Ala, Met, Pro |

| van der Waals Forces | Entire Molecule | All proximal residues in the binding pocket |

Identification of Potential Molecular Targets

The sulfonamide functional group is a well-established pharmacophore, known to target a specific family of enzymes. Based on the extensive literature on related sulfonamide-containing molecules, the primary potential molecular targets for this compound are the carbonic anhydrases (CAs) . nih.gov

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. There are several isoforms of human CAs (e.g., CA I, II, IV, IX, XII), which are involved in various physiological processes. nih.gov The classical binding mode of sulfonamides to CAs involves the coordination of the sulfonamide anion to the zinc ion (Zn2+) present in the active site of the enzyme. The deprotonated nitrogen of the sulfonamide displaces a water molecule or hydroxide (B78521) ion from the zinc, forming a stable tetrahedral coordination complex. The amino group and the benzene ring of the sulfonamide often form additional hydrogen bonds and van der Waals interactions with residues in the active site, further stabilizing the complex.

Given the structural similarities to known CA inhibitors, it is highly probable that this compound would exhibit inhibitory activity against one or more carbonic anhydrase isoforms.

Assessment of Binding Affinities (in silico)

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand to a target protein. The binding affinity is often expressed as a docking score, which is an estimation of the free energy of binding (ΔG), typically in kcal/mol. A more negative score generally indicates a more favorable binding interaction.

The following table presents a hypothetical range of binding affinities for this compound against different CA isoforms, based on the known inhibitory constants (Ki) of structurally related compounds.

| Target Protein | Predicted Binding Affinity (Docking Score, kcal/mol) | Predicted Inhibitory Constant (Ki) Range |

| Carbonic Anhydrase I (CA I) | -6.5 to -8.0 | 50 - 500 nM |

| Carbonic Anhydrase II (CA II) | -7.0 to -9.0 | 10 - 100 nM |

| Carbonic Anhydrase IX (CA IX) | -7.5 to -9.5 | 5 - 50 nM |

| Carbonic Anhydrase XII (CA XII) | -7.0 to -8.5 | 20 - 200 nM |

Note: These values are hypothetical and intended for illustrative purposes. Actual binding affinities would need to be determined through dedicated computational and experimental studies.

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. An MD simulation of this compound bound to a carbonic anhydrase isoform would likely reveal several key dynamic behaviors.

The simulation would probably show that the coordination bond between the sulfonamide and the active site zinc ion remains stable throughout the simulation, indicating a strong and persistent interaction. The hydrogen bonds formed between the ligand and the surrounding amino acid residues might exhibit some fluctuations, with some bonds breaking and reforming, which is a common feature in dynamic systems.

Theoretical Pharmacokinetic Assessment (ADME Prediction)

The pharmacokinetic properties of a molecule, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for its potential as a therapeutic agent. These properties can be predicted using various in silico models.

Absorption and Distribution Profiling (in silico)

The absorption and distribution of a drug are influenced by its physicochemical properties. For this compound, several key parameters can be predicted.

| ADME Parameter | Predicted Value/Classification | Implication |

| Molecular Weight | ~228.31 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| LogP (octanol-water partition coefficient) | 1.5 - 2.5 | Indicates good membrane permeability and absorption |

| Hydrogen Bond Donors | 2 (from -NH2 and -SO2NH-) | Favorable for solubility and binding (Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | 3 (from -SO2- and -NH2) | Favorable for solubility and binding (Lipinski's Rule of Five) |

| Polar Surface Area (PSA) | ~75 Ų | Suggests good intestinal absorption and blood-brain barrier penetration |

| Human Intestinal Absorption (HIA) | High | The molecule is likely to be well-absorbed from the gastrointestinal tract |

| Blood-Brain Barrier (BBB) Permeability | Likely to cross | The predicted PSA and LogP suggest potential for CNS activity |

| Plasma Protein Binding | Moderate to High | The molecule is expected to bind to plasma proteins like albumin, affecting its free concentration |

Metabolic Pathways and Biotransformation Prediction (in silico)

The metabolism of a drug involves its biotransformation into more water-soluble compounds for excretion. The predicted metabolic pathways for this compound would likely involve several key reactions.

The primary sites of metabolism are often the most reactive or accessible parts of the molecule. For this compound, the following biotransformations are plausible:

N-dealkylation: The sec-butyl group could be removed from the sulfonamide nitrogen, leading to the formation of 4-aminobenzenesulfonamide.

Hydroxylation: The sec-butyl group could undergo hydroxylation at one of its carbon atoms. The benzene ring could also be hydroxylated, although this is generally less common for sulfonamides.

N-acetylation: The primary amino group on the benzene ring is a potential site for acetylation, a common metabolic pathway for aromatic amines.

Glucuronidation: The amino group or a hydroxylated metabolite could be conjugated with glucuronic acid to increase water solubility and facilitate excretion.

Sulfation: The amino group could also undergo sulfation.

These predicted metabolic pathways are summarized in the table below.

| Metabolic Reaction | Site of Reaction | Predicted Metabolite |

| N-dealkylation | Sulfonamide nitrogen | 4-aminobenzenesulfonamide |

| Hydroxylation | sec-Butyl group | Hydroxylated derivatives of the parent compound |

| N-acetylation | Aromatic amino group | 4-acetamido-N-(sec-butyl)benzenesulfonamide |

| Glucuronidation | Aromatic amino group or hydroxylated metabolite | Glucuronide conjugates |

| Sulfation | Aromatic amino group | Sulfate conjugates |

Clearance Prediction (in silico for in vitro systems)

In silico clearance prediction for novel chemical entities like this compound is a critical component of modern drug discovery, offering early insights into a compound's pharmacokinetic profile. These computational methods estimate the rate at which a compound is removed from the body by modeling its interaction with metabolic enzymes and transport proteins. While specific experimental or detailed computational studies on the clearance of this compound are not extensively documented in publicly available literature, its clearance can be predicted using various established in silico models based on its chemical structure.

The primary clearance mechanisms for a molecule like this compound, an aromatic sulfonamide, are expected to be hepatic metabolism and, to a lesser extent, renal excretion. Computational models would therefore focus on predicting its susceptibility to metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.

Key In Silico Prediction Approaches:

Quantitative Structure-Activity Relationship (QSAR) Models: These models are built on large datasets of compounds with known clearance values. By analyzing the physicochemical properties of this compound (such as lipophilicity, molecular weight, and polar surface area), QSAR models can estimate its clearance rate. For sulfonamides, specific QSAR models have been developed to predict their interaction with metabolic enzymes.

Metabolic Site Prediction: Software tools can predict which parts of the this compound molecule are most likely to be metabolized. For this compound, likely sites of metabolism include the aromatic ring (hydroxylation), the amino group (N-acetylation or N-oxidation), and the sec-butyl group (aliphatic hydroxylation).

CYP450 Substrate and Inhibition Prediction: In silico docking and machine learning models can predict whether this compound is a likely substrate or inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2D6). This is crucial for anticipating drug-drug interactions. The sulfonamide moiety and the aromatic amine are key structural alerts for interaction with these enzymes.

Predicted Metabolic Pathways and Clearance Parameters:

Based on its structure, the following table outlines the parameters that would be predicted by in silico tools for this compound. The predicted values would be generated by various computational platforms (e.g., ADMET Predictor™, StarDrop™, GastroPlus™).

| Predicted Parameter | Computational Method | Structural Rationale | Predicted Outcome (Illustrative) |

| Intrinsic Clearance (CLint) | QSAR, physiologically based pharmacokinetic (PBPK) models | Based on lipophilicity and molecular size, which influence binding to metabolic enzymes. | Moderate to High |

| Hepatic Clearance (CLh) | PBPK modeling, scaling from in vitro predictions | Dependent on predicted intrinsic clearance and plasma protein binding. | Moderate |

| Primary Metabolizing CYP Isoforms | Substrate prediction models, molecular docking | Aromatic amine and sulfonamide structures are often substrates for CYP2C9 and CYP3A4. | CYP2C9, CYP3A4 |

| Site of Metabolism (SoM) | SoM prediction algorithms (e.g., based on reactivity) | Aromatic ring, amino group, and alkyl chain are all susceptible to enzymatic attack. | Aromatic hydroxylation, N-acetylation |

| Plasma Protein Binding (PPB) | QSAR models based on logP/logD | The molecule's moderate lipophilicity suggests significant binding to plasma proteins like albumin. | >90% |

| Renal Clearance (CLr) | QSAR models for renal transporters | As a small molecule, some degree of glomerular filtration is expected. | Low to Moderate |

Detailed Research Findings:

Currently, there is a lack of published research that provides specific in silico clearance prediction data for this compound. The information presented is based on established computational methodologies applied to structurally similar sulfonamide and aromatic amine compounds. General findings from broader studies on sulfonamides indicate that their clearance is highly variable and dependent on the specific substitutions on the sulfonamide nitrogen and the aromatic ring. These substitutions significantly influence the compound's lipophilicity and its affinity for various metabolizing enzymes. Computational studies on other sulfonamides have shown that in silico models can effectively rank-order compounds by their expected clearance, guiding the selection of candidates for further in vitro and in vivo testing.

In Vitro Biological Activities and Mechanistic Insights of 4 Amino N Sec Butyl Benzenesulfonamide and Derivatives

Antimicrobial Research

The antimicrobial properties of sulfonamides are well-documented, and research into derivatives such as 4-amino-N-(sec-butyl)benzenesulfonamide aims to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.

Antibacterial Spectrum and Potency

Derivatives of 4-aminobenzenesulfonamide have demonstrated a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The potency of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

While specific MIC values for this compound are not extensively reported in publicly available literature, studies on analogous N-substituted sulfonamides provide insights into their potential antibacterial spectrum. For instance, various N-alkyl and N-aryl sulfonamide derivatives have shown activity against clinically relevant pathogens.

Gram-positive Bacteria: Research has frequently focused on Staphylococcus aureus and its methicillin-resistant strain (MRSA), a significant cause of hospital-acquired infections. Some sulfonamide derivatives have exhibited notable activity against S. aureus. For example, certain novel sulfonamide-containing compounds have shown MIC values against S. aureus in the range of 16 to 256 µg/mL. The activity can be influenced by the nature of the substituent on the sulfonamide nitrogen.

Gram-negative Bacteria: The efficacy of sulfonamides against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa can be more variable. The outer membrane of Gram-negative bacteria often presents a significant barrier to drug penetration. However, structural modifications to the sulfonamide scaffold have led to derivatives with improved activity. For example, some N,N-diethyl-substituted sulfonamides have demonstrated MIC values as low as 12.5 µg/mL against E. coli. The activity against P. aeruginosa, a notoriously difficult-to-treat pathogen, is often lower, with many sulfonamide derivatives showing limited efficacy.

There is also interest in the activity of sulfonamides against Helicobacter pylori, a bacterium associated with peptic ulcers and gastric cancer. While specific data for this compound is scarce, the general class of sulfonamides has been explored for this application.

Cotrimoxazole-Resistant Strains: A key area of investigation is the activity of new sulfonamide derivatives against strains resistant to cotrimoxazole (a combination of sulfamethoxazole (B1682508) and trimethoprim). Resistance to this combination is a growing clinical concern. Novel sulfonamides are being designed to evade the resistance mechanisms that affect older drugs in this class.

Table 1: Representative Antibacterial Activity of N-Substituted Benzenesulfonamide (B165840) Derivatives

| Bacterial Strain | Compound Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | 25 |

| Escherichia coli | N,N-diethyl-2-(4-methylphenylsulfonamido)-3-phenylpropanamide | 12.5 |

| Pseudomonas aeruginosa | N-alkyl/aryl-4-chlorobenzenesulfonamide derivatives | Moderate Activity |

Note: The data in this table is derived from studies on various N-substituted benzenesulfonamide derivatives and is intended to be representative of the potential activity of this class of compounds. Specific values for this compound may vary.

Antifungal Activity against Fungal Pathogens

The therapeutic arsenal (B13267) against fungal infections is limited, prompting research into new antifungal agents. Sulfonamide derivatives have also been explored for their potential to inhibit the growth of pathogenic fungi.

Table 2: Representative Antifungal Activity of Benzenesulfonamide-Related Derivatives

| Fungal Pathogen | Compound Type | MIC (µg/mL) |

|---|---|---|

| Candida albicans | N-(4-Halobenzyl)amides | 85.3 - 341.3 |

Note: The data in this table is based on studies of compounds structurally related to benzenesulfonamides and indicates the potential for antifungal activity within this broader class.

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. The ability of a compound to inhibit biofilm formation is a critical attribute for a novel antimicrobial agent.

Research has shown that some sulfonamide derivatives can interfere with biofilm formation. For example, certain macrocycles functionalized with sulfonamide residues have demonstrated the ability to prevent biofilm formation by S. aureus and P. aeruginosa. The mechanism of biofilm inhibition can vary, with some compounds preventing the initial attachment of bacteria to surfaces, while others may interfere with the production of the extracellular matrix that holds the biofilm together. While quantitative data for this compound is not available, the general findings suggest that the benzenesulfonamide scaffold is a promising starting point for the development of anti-biofilm agents.

Mechanisms of Antimicrobial Action

The primary and most well-understood mechanism of antimicrobial action for sulfonamides is the inhibition of folate biosynthesis. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleotides, and therefore DNA and RNA.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to a depletion of essential metabolites and ultimately inhibits bacterial growth, a bacteriostatic effect.

A significant challenge in the clinical use of sulfonamides is the emergence of acquired resistance. The primary mechanisms of resistance include mutations in the gene encoding DHPS, leading to an enzyme with reduced affinity for sulfonamides, or the acquisition of alternative, drug-resistant DHPS enzymes via horizontal gene transfer.

Research into novel sulfonamide derivatives, including those with varied N-substituents like the sec-butyl group, is partly driven by the need to overcome these resistance mechanisms. Structural modifications can alter the binding of the inhibitor to the enzyme's active site, potentially restoring activity against resistant strains. For instance, some newer sulfonamides may bind to the DHPS enzyme in a manner that is less affected by common resistance mutations.

Enzyme Inhibition Studies

Beyond their antimicrobial properties, benzenesulfonamides are renowned for their ability to inhibit a class of enzymes known as carbonic anhydrases.

Carbonic Anhydrase (CA) Isoform Selectivity and Inhibition Kinetics

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. There are at least 15 different CA isoforms in humans, each with distinct tissue distribution and physiological roles. Inhibition of specific CA isoforms has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.

Benzenesulfonamides are potent inhibitors of many CA isoforms. The sulfonamide group coordinates to the zinc ion in the enzyme's active site, blocking its catalytic activity. The N-substituent of the benzenesulfonamide plays a critical role in determining the inhibitor's affinity and selectivity for different CA isoforms.

Studies on a wide range of N-substituted benzenesulfonamides have revealed that the nature of the substituent can significantly influence the inhibition constant (Ki). For instance, modifications to the N-substituent can lead to inhibitors that are highly selective for certain isoforms, such as the tumor-associated CA IX and CA XII, over the more ubiquitous CA I and CA II. This selectivity is crucial for minimizing off-target effects.

While specific inhibition kinetics for this compound against the full panel of CA isoforms are not detailed in the available literature, research on related N-alkylbenzenesulfonamides provides a basis for understanding its potential activity. The sec-butyl group, with its specific size and hydrophobicity, would interact with the amino acid residues lining the active site cavity, influencing its binding affinity and isoform selectivity.

Table 3: Representative Inhibition Constants (Ki) of Benzenesulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

| CA Isoform | Compound Type | Ki (nM) |

|---|---|---|

| CA I | N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3 - 87.6 |

| CA II | N-((4-sulfamoylphenyl)carbamothioyl) amides | 5.3 - 384.3 |

| CA VII | N-((4-sulfamoylphenyl)carbamothioyl) amides | 1.1 - 13.5 |

| CA IX | N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides | 168 - 921 |

Note: This table presents a range of Ki values for different classes of N-substituted benzenesulfonamide derivatives against various CA isoforms to illustrate the general inhibitory potential. The specific activity of this compound may fall within or outside these ranges.

Dihydropteroate Synthase (DHPS) Inhibition

Sulfonamides are a well-established class of antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria. nih.gov This inhibition disrupts the production of folic acid, which is essential for nucleic acid synthesis, thereby impeding bacterial growth. nih.gov

Despite the known mechanism of action for the sulfonamide class, specific inhibitory constants (e.g., IC50 or Ki values) for this compound against DHPS are not reported in the available scientific literature. The inhibitory activity of sulfonamides against DHPS is known to be dependent on the specific substitutions on the sulfonamide moiety. These substitutions influence the compound's binding affinity to the enzyme's active site. For instance, studies on various sulfonamide derivatives have demonstrated a wide range of inhibitory potencies. The target for sulfonamide inhibition of DHPS in some bacteria, such as Streptococcus pneumoniae, is the enzyme-dihydropterin pyrophosphate (DHPPP) binary complex, rather than the free enzyme. nih.gov

Table 1: Dihydropteroate Synthase (DHPS) Inhibition Data

| Compound | Target Enzyme | IC50 / Ki | Source Organism |

|---|

Acetylcholinesterase (AChE) Inhibition and Kinetic Mechanism Analysis

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease. While various derivatives of benzenesulfonamides have been investigated for their AChE inhibitory potential, there is no specific data available for this compound in the current body of scientific literature.

Studies on other benzenesulfonamide derivatives have shown that this class of compounds can exhibit AChE inhibitory activity. The nature of the substituents on the benzenesulfonamide scaffold plays a critical role in determining the potency and mechanism of inhibition. For example, some derivatives have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Table 2: Acetylcholinesterase (AChE) Inhibition Data

| Compound | Target Enzyme | IC50 / Ki | Kinetic Mechanism |

|---|

Alpha-glucosidase Inhibitory Potential

Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is an important therapeutic approach for the management of type 2 diabetes mellitus. Although numerous natural and synthetic compounds have been evaluated as alpha-glucosidase inhibitors, specific studies on the inhibitory activity of this compound against this enzyme have not been reported.

Research on other classes of sulfonamide derivatives has indicated potential for alpha-glucosidase inhibition. The inhibitory activity and mechanism are typically dependent on the specific structural features of the molecule, which influence its interaction with the enzyme's active site.

Table 3: Alpha-glucosidase Inhibition Data

| Compound | Target Enzyme | IC50 / Ki | Source Organism |

|---|

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, with glyoxalase I (Glx-I) as a key enzyme, is involved in the detoxification of cytotoxic methylglyoxal. Inhibition of Glx-I is being explored as a potential anticancer strategy. While direct inhibitory data for this compound against Glx-I is not available, studies on other 1,4-benzenesulfonamide derivatives have shown promising results.

For instance, a series of (E)-azo-benzenesulfonamides have been synthesized and evaluated for their in vitro inhibitory activity against human Glx-I. Several of these compounds displayed potent inhibition, with IC50 values in the low micromolar and even nanomolar range. Docking studies of active compounds have helped to elucidate the binding modes within the Glx-I active site. These findings suggest that the benzenesulfonamide scaffold could be a promising starting point for the design of novel Glx-I inhibitors.

Table 4: Glyoxalase I (Glx-I) Inhibition Data

| Compound | Target Enzyme | IC50 / Ki | Source Organism |

|---|

Fructose-1,6-bisphosphatase 1 Inhibition

Fructose-1,6-bisphosphatase 1 (FBPase) is a key regulatory enzyme in gluconeogenesis. Its inhibition is considered a potential therapeutic target for type 2 diabetes. There is currently no published research detailing the inhibitory effects of this compound on FBPase. The known inhibitors of FBPase belong to diverse chemical classes, and the inhibitory mechanism is often allosteric, involving binding to sites distinct from the active site.

Table 5: Fructose-1,6-bisphosphatase 1 Inhibition Data

| Compound | Target Enzyme | IC50 / Ki | Mechanism of Inhibition |

|---|

12-Lipoxygenase (12-LOX) Inhibitory Studies

12-Lipoxygenase (12-LOX) is an enzyme involved in the synthesis of pro-inflammatory lipid mediators. Its inhibition is a target for the development of anti-inflammatory and anti-cancer agents. While specific data for this compound is not available, research on structurally related N-substituted benzenesulfonamides has demonstrated significant 12-LOX inhibitory activity.

For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-LOX, with some compounds exhibiting nanomolar potency. Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent inhibition, highlighting the importance of the substituents on both the amino and the sulfonamide groups.

Table 6: 12-Lipoxygenase (12-LOX) Inhibition Data

| Compound | Target Enzyme | IC50 / Ki | Selectivity |

|---|

Investigation of Other Molecular Targets and Biological Pathways

A comprehensive search of the scientific literature did not yield any studies investigating other specific molecular targets or biological pathways for this compound. The broader class of benzenesulfonamides is known to interact with a variety of biological targets, including carbonic anhydrases, and they have been explored for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. nih.govnih.gov However, without specific research on this compound, its activity against other molecular targets remains uncharacterized.

Angiotensin II AT1 and Endothelin ETA Receptor Inhibition

No research studies or data were identified that describe the activity of this compound as an inhibitor of Angiotensin II AT1 or Endothelin ETA receptors. While various benzenesulfonamide derivatives have been investigated as antagonists for these receptors, information specifically pertaining to the sec-butyl substituted compound is not available in the public domain.

HIV-1 Capsid Inhibition

There is no available scientific literature detailing the evaluation of this compound as an inhibitor of the HIV-1 capsid. The role of the HIV-1 capsid is a known target for antiretroviral therapy, and various small molecules have been studied for this purpose, but this specific compound does not appear to have been a subject of such research.

Modulation of Cardiovascular System Receptors (e.g., Calcium channels in isolated organ models)

No in vitro studies on isolated organ models or other relevant assays have been published that describe the modulatory effects of this compound on cardiovascular system receptors, including calcium channels.

Antidiabetic Potential (in vitro)

There are no published in vitro studies that assess the antidiabetic potential of this compound. Research into benzenesulfonamide derivatives for antidiabetic properties has been conducted, but data for this particular chemical entity is absent.

Structure Activity Relationship Sar Elucidation for 4 Amino N Sec Butyl Benzenesulfonamide Analogues

Influence of N-Substitution Stereochemistry (e.g., sec-butyl vs. n-butyl isomers) on Biological Activity

The nature of the substituent on the sulfonamide nitrogen (N-substitution) plays a pivotal role in determining the biological activity of benzenesulfonamide (B165840) analogues. The size, shape, and stereochemistry of this substituent can significantly impact how the molecule fits into and interacts with the binding pocket of its biological target.

While direct comparative studies between the sec-butyl and n-butyl isomers of 4-aminobenzenesulfonamide are not extensively detailed in publicly available literature, the principles of stereochemistry in drug design allow for well-founded postulations. The sec-butyl group, with its chiral center and branched structure, introduces a specific three-dimensional arrangement that is absent in the linear n-butyl isomer. This stereoisomerism can lead to significant differences in binding affinity and efficacy.

Research on related compounds has shown that stereospecificity is crucial. For instance, studies on N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides revealed that the biological activity can shift from the S-configuration to the R-configuration as the N-alkyl side chain is lengthened. nih.gov This highlights that the precise spatial orientation of the substituent is critical for optimal interaction with the receptor. The branched nature of the sec-butyl group, compared to the linear n-butyl group, can provide a better fit in a sterically constrained hydrophobic pocket, potentially leading to enhanced van der Waals interactions and, consequently, higher potency. Conversely, the linear and more flexible n-butyl chain might be favored in a different-shaped pocket, or its flexibility could be entropically unfavorable upon binding. Therefore, the choice between a branched isomer like sec-butyl and a linear one like n-butyl is a critical design element dictated by the specific topology of the target's binding site.

Effects of Substituents on the Aniline (B41778) Moiety on Target Binding and Efficacy

The 4-amino group and the phenyl ring to which it is attached (the aniline moiety) are critical components for the activity of many sulfonamide drugs. Modifications to this part of the molecule can profoundly affect target binding and efficacy by altering the electronic properties, pKa, and potential for hydrogen bonding.

The primary amino group is often essential for the classical mechanism of antibacterial sulfonamides, which act as competitive inhibitors of dihydropteroate (B1496061) synthetase by mimicking the natural substrate, p-aminobenzoic acid (PABA). nih.gov However, for other targets, this group can be modified or replaced to tune activity.

The electronic nature of other substituents on the aniline ring has a predictable influence on the molecule's properties.